Synthesis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
Synthesis of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
An In-depth Technical Guide to the
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone (CAS No: 315-44-6), a key fluorinated building block in medicinal chemistry and materials science. We will delve into the primary synthetic strategies, focusing on the mechanistic underpinnings of the Friedel-Crafts acylation and the Fries rearrangement. This document offers detailed experimental protocols, characterization data, safety considerations, and field-proven insights intended for researchers, chemists, and professionals in drug development. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformations.
Introduction and Strategic Importance
1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone, also known as 4-trifluoroacetylresorcinol, is an aromatic ketone with the molecular formula C₈H₅F₃O₃.[1][2] The strategic incorporation of a trifluoromethyl (-CF₃) group onto the resorcinol scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced binding affinity, and modified lipophilicity. These characteristics make it a highly valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory, analgesic, and anti-cancer agents.[3] Beyond its role in drug discovery, its unique structure is also explored in the formulation of advanced polymers and materials.[1][3]
This guide will focus on the two most prevalent and logical synthetic approaches: the direct, Lewis acid-catalyzed Friedel-Crafts trifluoroacetylation of resorcinol, and the two-step sequence involving O-acylation followed by a Fries rearrangement.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of hydroxyaryl ketones can be approached in several ways. For the specific case of 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone, the electron-rich nature of the resorcinol ring makes it an excellent substrate for electrophilic aromatic substitution.
Method A: Direct Friedel-Crafts Trifluoroacetylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.[4][5] This method involves the direct acylation of resorcinol with a highly reactive trifluoroacetylating agent, typically in the presence of a Lewis acid catalyst.
Causality of Reagent Selection:
-
Substrate: Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic ring. The two hydroxyl groups are strongly ortho-, para-directing and work in concert to direct the incoming electrophile to the 2, 4, or 6 positions. Steric hindrance at the 2-position (between the two hydroxyls) makes the 4- and 6-positions the most probable sites of attack.
-
Acylating Agent: Trifluoroacetic anhydride (TFAA) is the preferred reagent over trifluoroacetyl chloride.[6] It is highly electrophilic and, when complexed with a Lewis acid, generates a potent trifluoroacylium cation or a polarized complex, which is necessary to react with the aromatic ring.
-
Catalyst: While strong Lewis acids like AlCl₃ are traditional catalysts, they can complex strongly with both the hydroxyl groups of the substrate and the carbonyl of the product, often requiring more than stoichiometric amounts.[7] Boron trifluoride (BF₃), often used as its etherate complex (BF₃·OEt₂), is an effective and common catalyst for acylating phenols.[8] In some cases, trifluoroacetic acid itself can serve as a catalyst for reactions with highly activated aromatics.[9]
Reaction Mechanism:
The reaction proceeds via electrophilic aromatic substitution. The Lewis acid (e.g., BF₃) coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride, polarizing the C-O bond and generating a highly electrophilic trifluoroacylium cation or a reactive donor-acceptor complex. This electrophile is then attacked by the electron-rich resorcinol ring, primarily at the C4 position, to form a sigma complex (arenium ion). A subsequent deprotonation by a weak base restores aromaticity and yields the final product.
Caption: Mechanism of Friedel-Crafts Trifluoroacetylation.
Method B: Synthesis via Fries Rearrangement
The Fries rearrangement is a powerful alternative for synthesizing hydroxyaryl ketones.[10] It is a rearrangement reaction of a phenolic ester to a hydroxy aryl ketone, promoted by a Lewis acid.[7][10] This pathway involves two distinct steps: the formation of a resorcinol ester followed by its rearrangement.
Step 1: O-Trifluoroacetylation of Resorcinol The first step is the esterification of the phenolic hydroxyl groups of resorcinol. This is typically achieved by reacting resorcinol with trifluoroacetic anhydride. The reaction is often performed in the presence of a mild base like pyridine or triethylamine to neutralize the trifluoroacetic acid byproduct, or it can be done under acidic conditions.
Step 2: Lewis Acid-Catalyzed Rearrangement The resulting resorcinol ditrifluoroacetate is then subjected to a Lewis acid catalyst (e.g., AlCl₃, TiCl₄, BF₃). The Lewis acid coordinates to the ester's carbonyl oxygen, weakening the acyl-oxygen bond and facilitating the formation of an acylium ion. This electrophile can then re-attack the aromatic ring either intramolecularly or intermolecularly to form the more thermodynamically stable C-acylated product.
Controlling Selectivity: The ratio of ortho to para products in a Fries rearrangement is often dependent on reaction conditions. Lower temperatures typically favor the para-substituted product, while higher temperatures favor the ortho product, which can form a more stable bidentate complex with the Lewis acid catalyst.[10] For resorcinol, rearrangement will yield the 4-substituted product.
Caption: Workflow for the Fries Rearrangement Synthesis.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Adherence to stoichiometry, temperature control, and anhydrous conditions is critical for success.
Protocol 1: Boron Trifluoride Catalyzed Friedel-Crafts Acylation
Materials & Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Resorcinol (1.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 - 1.5 eq)
-
Trifluoroacetic anhydride (TFAA) (1.1 eq)
-
Anhydrous dichloromethane (DCM) as solvent
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
Setup: Flame-dry the reaction flask and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: Charge the flask with resorcinol (1.0 eq) and anhydrous DCM. Stir to dissolve.
-
Cooling: Cool the resulting solution to 0-5 °C using an ice bath.
-
Catalyst Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) to the stirred solution, maintaining the internal temperature below 10 °C. Stir for 15 minutes.
-
Acylation: Add trifluoroacetic anhydride (1.1 eq) dropwise via the addition funnel over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture again in an ice bath and slowly quench the reaction by adding cold 2M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone.
Protocol 2: Synthesis via Fries Rearrangement
Step A: Synthesis of Resorcinol Ditrifluoroacetate
-
In a flask, dissolve resorcinol (1.0 eq) in a suitable solvent (e.g., DCM or THF).
-
Add pyridine (2.2 eq) and cool the mixture to 0 °C.
-
Slowly add trifluoroacetic anhydride (2.2 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an acidic work-up to remove pyridine, followed by extraction, washing, and drying to isolate the ester intermediate.
Step B: Lewis Acid-Mediated Rearrangement
-
In a flame-dried flask under inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (2.5 eq) to a cooled (0 °C) solution of anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Slowly add a solution of resorcinol ditrifluoroacetate (1.0 eq) in the same solvent.
-
Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature to favor the para-product) for several hours.[10]
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Perform extraction with an organic solvent, followed by washing, drying, and solvent removal.
-
Purify the crude product as described in Protocol 1.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Data |
| Chemical Name | 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone |
| Synonyms | 4-Trifluoroacetylresorcinol, 2',4'-Dihydroxy-2,2,2-trifluoroacetophenone |
| CAS Number | 315-44-6[1][2] |
| Molecular Formula | C₈H₅F₃O₃[1][2] |
| Molecular Weight | 206.12 g/mol [1][2] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~103 °C[2] |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, -OH), ~10.2 (s, 1H, -OH), ~7.6-6.3 (m, 3H, Ar-H) |
| ¹⁹F NMR (DMSO-d₆) | δ (ppm): ~ -70 to -75 (s, 3F, -CF₃) |
| IR (KBr, cm⁻¹) | ~3300-3100 (O-H stretch), ~1680 (C=O stretch), ~1150-1250 (C-F stretch) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Critical Safety and Handling Protocols
Handling the reagents for this synthesis requires strict adherence to safety protocols due to their hazardous nature.
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive and causes severe skin burns and eye damage. It reacts violently with water and is harmful if inhaled.[11] Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield. [11]
-
Boron Trifluoride Complexes (e.g., BF₃·OEt₂): Corrosive, toxic, and moisture-sensitive.[12][13][14] Contact with moisture releases toxic BF₃ gas. Causes severe burns.[13] Handle under an inert atmosphere and use the same level of PPE as for TFAA.
-
Aluminum Chloride (AlCl₃): A water-reactive solid that releases HCl gas upon contact with moisture. Causes severe skin and eye burns. Handle in a dry environment.
-
General Precautions:
-
Anhydrous Conditions: Friedel-Crafts and Fries reactions are sensitive to moisture. Ensure all glassware is oven or flame-dried and reactions are run under an inert atmosphere.
-
Exothermic Reactions: The addition of Lewis acids and the quenching of the reaction are often highly exothermic. Use an ice bath for cooling and perform additions slowly and in a controlled manner.
-
Waste Disposal: Aqueous acidic waste should be neutralized before disposal. Organic waste containing halogenated solvents must be collected in a designated hazardous waste container. Follow all institutional and local regulations for chemical waste disposal.
-
Conclusion
The synthesis of 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone is readily achievable through either a direct Friedel-Crafts acylation of resorcinol or a two-step Fries rearrangement pathway. The choice of method often depends on the availability of starting materials, desired scale, and control over reaction conditions. The direct acylation with TFAA and a BF₃ catalyst is often more atom-economical and straightforward. Both methods require rigorous control over experimental parameters, particularly temperature and moisture, and demand strict adherence to safety protocols due to the corrosive and reactive nature of the reagents involved. The successful synthesis of this compound provides access to a versatile building block essential for advancing research in drug discovery and materials science.
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